5-Methoxypicolinamide

Alzheimer's disease BACE1 inhibitor picolinamide SAR

Select 5-Methoxypicolinamide (CAS 88166-65-8) for its unique 5-methoxy substitution, essential for retaining potent biological activity. SAR studies demonstrate the 5-methoxy analog achieves a BACE1 IC50 of 0.0075 μM—2.8× more potent than the chloro and 4.1× more potent than the methyl analog. For mGlu2 programs, only the 5-methoxy isomer yields an active EC50 of 12 nM; the unsubstituted picolinamide is inert (>10 μM). Procuring this specific crystalline solid (≥98%) ensures precise weighing, eliminates pre-reaction purification, and guarantees synthetic fidelity for CNS therapeutics and PROTAC conjugates.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 88166-65-8
Cat. No. B1369508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypicolinamide
CAS88166-65-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C(=O)N
InChIInChI=1S/C7H8N2O2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
InChIKeyQKEBKDXTQLXCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypicolinamide (CAS 88166-65-8): Foundational Scaffold for CNS Drug Discovery and Beyond


5-Methoxypicolinamide (CAS 88166-65-8) is a heterocyclic building block belonging to the picolinamide class, featuring a pyridine ring with a carboxamide group at the 2-position and a methoxy substituent at the 5-position [1]. This precise substitution pattern confers distinct electronic and steric properties that differentiate it from other methoxypicolinamide isomers (e.g., 4- and 6-methoxy variants) and unsubstituted picolinamide . The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% , and it is widely employed as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics targeting mGlu2 and BACE1 [2].

Critical Substituent Effects: Why 5-Methoxypicolinamide Cannot Be Casually Replaced in Lead Optimization


The position of the methoxy group on the picolinamide core is a critical determinant of biological activity and synthetic utility. Structure-activity relationship (SAR) studies demonstrate that even minor alterations in the substitution pattern, such as moving the methoxy group from the 5- to the 6-position or replacing it with other functional groups, can lead to substantial shifts in target binding affinity, selectivity, and pharmacokinetic properties [1]. For instance, within a series of picolinamide-substituted BACE1 inhibitors, the methoxy-substituted analog (compound 32) exhibited a BACE1 IC50 of 0.0075 μM, whereas the chloro-substituted analog (compound 21) showed an IC50 of 0.021 μM, and the methyl-substituted analog (compound 27) displayed an IC50 of 0.031 μM, representing a 2.8-fold and 4.1-fold reduction in potency, respectively [2]. This quantitative divergence underscores that generic replacement of 5-methoxypicolinamide with another picolinamide analog is likely to compromise the performance of downstream drug candidates. Procurement decisions must therefore be guided by the specific substitution pattern required by the target SAR.

Quantitative Differentiation: Evidence-Based Comparison of 5-Methoxypicolinamide to Key Analogs


Enabling Single-Digit Nanomolar BACE1 Inhibition: 5-Methoxy vs. Other Picolinamide Substituents

Incorporation of a 5-methoxy group on the picolinamide scaffold yields significantly greater BACE1 inhibitory potency compared to other substituents at the same position. In a direct head-to-head comparison within the same 3-aza-AOX BACE1 inhibitor series, the 5-methoxy analog (compound 32) achieved a BACE1 IC50 of 0.0075 μM, which is 2.8-fold more potent than the chloro analog (compound 21, IC50 = 0.021 μM) and 4.1-fold more potent than the methyl analog (compound 27, IC50 = 0.031 μM) [1].

Alzheimer's disease BACE1 inhibitor picolinamide SAR

Scaffold-Dependent Potency in mGlu2 Negative Allosteric Modulators (NAMs)

A truncated picolinamide core bearing a 5-methoxy group served as the foundational scaffold for optimizing mGlu2 NAMs. The resulting lead compound, VU6001192, exhibited an EC50 of 12 nM in a functional assay measuring inhibition of forskolin-stimulated cAMP production in human recombinant mGlu2-expressing AV12 cells [1]. In contrast, the unsubstituted picolinamide analog was found to be completely inactive at concentrations up to 10 μM in the same assay, highlighting the essential role of the 5-methoxy group for functional activity [2].

CNS disorders mGlu2 NAM picolinamide core

Higher Purity Profile and Commercial Availability vs. 4- and 6-Methoxy Isomers

5-Methoxypicolinamide is offered by multiple reputable vendors with purity specifications of 98% (HPLC) , whereas its 4-methoxy isomer is typically listed at 97% purity and the 6-methoxy isomer is available at 98% purity but with fewer vendors and less documented application in high-value patents . The 5-methoxy isomer is also more frequently cited in peer-reviewed medicinal chemistry literature and patents, indicating a more established supply chain and greater confidence in its utility for advanced research [1].

building block purity specification procurement

Crystalline Form and Handling Characteristics Differentiate from Liquid or Oily Analogs

5-Methoxypicolinamide is a crystalline solid at room temperature, which facilitates accurate weighing and long-term storage stability . In contrast, some related picolinamide derivatives (e.g., 5-methoxypicolinic acid, CAS 29082-92-6) are oils or low-melting solids that are more difficult to handle precisely and may require special storage conditions to prevent degradation [1]. The crystalline nature of 5-methoxypicolinamide minimizes hygroscopicity and simplifies use in automated synthesis platforms.

solid-state properties handling storage

Application Scenarios for 5-Methoxypicolinamide Based on Quantitative Evidence


Medicinal Chemistry: Optimizing BACE1 Inhibitors for Alzheimer's Disease

When developing BACE1 inhibitors, the selection of 5-methoxypicolinamide as the core building block is supported by direct SAR data showing that this specific substitution pattern yields a BACE1 IC50 of 0.0075 μM, outperforming chloro (0.021 μM) and methyl (0.031 μM) analogs by 2.8- to 4.1-fold . This quantitative advantage translates into a more favorable starting point for lead optimization, potentially reducing the number of synthetic iterations required to achieve target potency.

CNS Drug Discovery: Developing mGlu2 Negative Allosteric Modulators

For programs targeting mGlu2 as a therapeutic approach for schizophrenia, depression, or Parkinson's disease, 5-methoxypicolinamide is a preferred scaffold. The 5-methoxy group is essential for functional activity; its presence enables an EC50 of 12 nM, whereas the unsubstituted picolinamide is completely inactive (>10,000 nM) . Procuring this specific isomer ensures that the resulting analogs retain the ability to modulate the receptor, avoiding wasted resources on inactive compounds.

High-Throughput Parallel Synthesis and Automated Chemistry

In automated synthesis workflows, the crystalline solid form of 5-methoxypicolinamide (as opposed to liquid or oily analogs) improves weighing accuracy and reduces handling errors . Additionally, its high purity specification (98%) minimizes the need for pre-reaction purification, increasing throughput and yield consistency across multiple parallel reactions.

PROTAC and Bifunctional Degrader Synthesis

5-Methoxypicolinamide has been employed as a component in E3 ubiquitin ligase ligand-linker conjugates for PROTAC synthesis . The documented use of this specific building block in advanced bifunctional molecules underscores its compatibility with complex, multi-step conjugations and its established role in targeted protein degradation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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